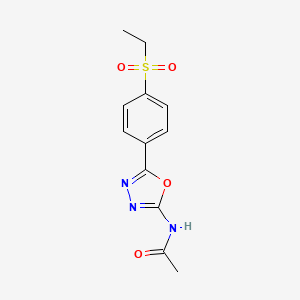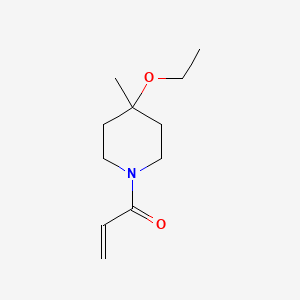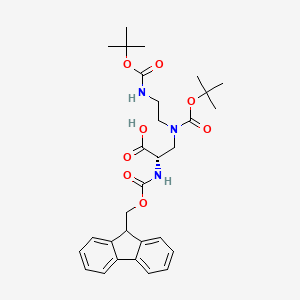![molecular formula C22H27NO4 B2859468 Ethyl 2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate CAS No. 301307-52-8](/img/structure/B2859468.png)
Ethyl 2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate is a complex organic compound with the molecular formula C22H27NO4 and a molecular weight of 369.465 g/mol . This compound is known for its unique structure, which includes an ester functional group, an amide linkage, and a phenoxyacetyl moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Applications De Recherche Scientifique
Ethyl 2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Safety and Hazards
Sigma-Aldrich provides Ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate typically involves the esterification of 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Mécanisme D'action
The mechanism of action of Ethyl 2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate can be compared with other similar compounds such as:
- Ethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate
- Methyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate
- Butyl 3-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate
These compounds share similar structural features but differ in their ester or amide groups, leading to variations in their chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 2-[[2-(2-tert-butyl-4-methylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-6-26-21(25)16-9-7-8-10-18(16)23-20(24)14-27-19-12-11-15(2)13-17(19)22(3,4)5/h7-13H,6,14H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWPZQNKFRLVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2859386.png)

![1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859390.png)
![ethyl 2-[(2Z)-2-({4-[ethyl(phenyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859391.png)

![1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2859394.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859395.png)






